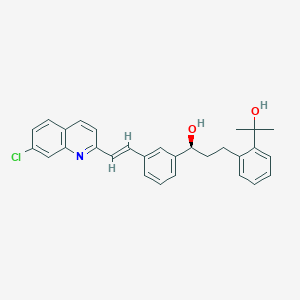

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Übersicht

Beschreibung

ON-01910, auch bekannt als Rigosertib, ist ein kleinmolekulares Mitglied der synthetischen Benzyl-Styryl-Sulfonat-Familie. Es handelt sich um ein neuartiges Antikrebsmittel, das das mitotische Fortschreiten hemmt und in den meisten Krebszellkulturen Apoptose induziert. Die Verbindung befindet sich derzeit in klinischen Phase-I- und Phase-II-Studien für verschiedene Krebsarten, darunter myelodysplastische Syndrome und Leukämien .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ON-01910 beinhaltet die Reaktion von Benzyl-Bromid mit Styrol-Sulfon unter spezifischen Bedingungen, um die Benzyl-Styryl-Sulfonat-Struktur zu bilden. Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Dimethylformamid. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von ON-01910 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um sicherzustellen, dass es die erforderlichen pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ON-01910 involves the reaction of benzyl bromide with styrene sulfone under specific conditions to form the benzyl-styryl-sulfonate structure. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of ON-01910 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography to ensure it meets the required pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ON-01910 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfongruppe in ein Sulfid umwandeln.

Substitution: Die Benzyl- und Styrylgruppen können Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Sulfon-Derivate, Sulfide und substituierte Benzyl-Styryl-Sulfonate .

Wissenschaftliche Forschungsanwendungen

ON-01910 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Benzyl-Styryl-Sulfonaten zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Zellzyklusregulation und Apoptose in Krebszellen zu untersuchen.

Medizin: ON-01910 wird als potenzielle Behandlung für verschiedene Krebsarten untersucht, darunter myelodysplastische Syndrome und Leukämien. .

Wirkmechanismus

ON-01910 entfaltet seine Wirkungen durch mehrere Mechanismen:

Hemmung der Polo-like-Kinase 1 (Plk1): Die Verbindung hemmt die Aktivität von Plk1, einem wichtigen Regulator der Mitose, was zu Mitose-Arrest und Apoptose in Krebszellen führt

Interaktion mit dem PI3K/Akt-Signalweg: ON-01910 hemmt den PI3K/Akt-Signalweg, der an Zellüberleben und -proliferation beteiligt ist.

Ras-mimetische Aktivität: Die Verbindung wirkt als Ras-Mimetikum, hemmt die Ras-Raf-Bindung und verändert die Ras-Signalgebung.

Mikrotubuli-Destabilisierung: ON-01910 wirkt als Mikrotubuli-destabilisierendes Mittel, was zu Zellzyklusveränderungen führt.

Wirkmechanismus

ON-01910 exerts its effects through multiple mechanisms:

Inhibition of Polo-like kinase 1 (Plk1): The compound inhibits the activity of Plk1, a key regulator of mitosis, leading to mitotic arrest and apoptosis in cancer cells

Interaction with PI3K/Akt pathway: ON-01910 inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

Ras mimetic activity: The compound acts as a Ras mimetic, inhibiting Ras-Raf binding and altering Ras signaling.

Microtubule destabilization: ON-01910 acts as a microtubule-destabilizing agent, leading to cell cycle alterations.

Vergleich Mit ähnlichen Verbindungen

ON-01910 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner Mehrfachzielhemmung und breiten Aktivität gegen verschiedene Kinasen. Zu den ähnlichen Verbindungen gehören:

Polo-like-Kinase-Hemmer: Wie Volasertib und GSK461364, die ebenfalls Plk1 anvisieren, aber unterschiedliche Selektivitätsprofile aufweisen können.

PI3K-Hemmer: Wie Idelalisib und Copanlisib, die speziell den PI3K-Signalweg anvisieren.

Mikrotubuli-destabilisierende Mittel: Wie Vincristin und Paclitaxel, die ebenfalls die Mikrotubuli-Dynamik stören, jedoch durch unterschiedliche Mechanismen.

Die Fähigkeit von ON-01910, mehrere Signalwege anzugreifen, und seine einzigartige chemische Struktur machen es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Biologische Aktivität

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, also known as a pharmaceutical intermediate, has garnered attention for its potential biological activities, particularly in relation to its role in the synthesis of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H28ClNO2

- Molecular Weight : 457.99 g/mol

- CAS Number : 287930-77-2

The compound features a complex structure that includes a chloroquinoline moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Montelukast. Montelukast functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLTR1), thereby inhibiting the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses .

Antiinflammatory Effects

Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, Montelukast has been shown to reduce airway inflammation and hyperreactivity in animal models of asthma . The specific activity of this compound in this context remains to be fully elucidated but is expected to mirror these effects due to its structural similarities.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHIDKYITZZTLA-FCPABOFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287930-77-2, 142569-70-8 | |

| Record name | 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287930-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Montelukast alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTELUKAST ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol in the synthesis of Montelukast sodium?

A1: This compound serves as a crucial precursor in the synthesis of Montelukast sodium. [] The research paper outlines a novel synthetic route where this compound reacts with methane sulphonyl chloride to form a methane sulfonate intermediate. This intermediate then undergoes further reaction with the disodium salt of 1-(mercaptomethyl)cyclopropane acetic acid, ultimately leading to the formation of Montelukast sodium. The described method offers a potentially more efficient and streamlined approach compared to previous methods. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.